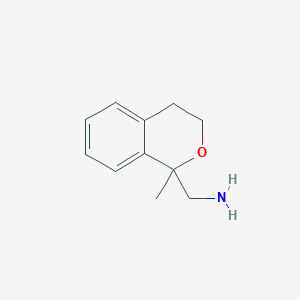

(1-methyl-3,4-dihydro-1H-2-benzopyran-1-yl)methanamine

Description

Properties

IUPAC Name |

(1-methyl-3,4-dihydroisochromen-1-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(8-12)10-5-3-2-4-9(10)6-7-13-11/h2-5H,6-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRCNHRUFYOZNBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2CCO1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (1-methyl-3,4-dihydro-1H-2-benzopyran-1-yl)methanamine involves several steps. One common method includes the reaction of benzopyran derivatives with methylamine under specific conditions . Industrial production methods often involve the use of catalysts and controlled environments to ensure high purity and yield .

Chemical Reactions Analysis

Oxidation Reactions

The amine group undergoes oxidation under controlled conditions:

-

Formation of nitriles : Treatment with manganese dioxide (MnO₂) or potassium permanganate (KMnO₄) oxidizes the primary amine to a nitrile group.

-

Benzopyran ring oxidation : Strong oxidizing agents like chromium trioxide (CrO₃) convert the dihydrobenzopyran ring into a fully aromatic system via dehydrogenation.

Example Reaction Pathway :

Alkylation and Acylation

The primary amine participates in nucleophilic substitution reactions:

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Alkylation | Alkyl halides (R-X) | K₂CO₃, DMF, 60°C | N-Alkylated derivatives |

| Acylation | Acyl chlorides (RCOCl) | Triethylamine, CH₂Cl₂ | Amides (R-CONH-benzopyran) |

Key Insight : Alkylation often requires phase-transfer catalysts to enhance yields in biphasic systems .

Condensation Reactions

The amine reacts with carbonyl compounds to form imines and Schiff bases:

-

Schiff base formation : Condensation with aldehydes/ketones in ethanol under reflux produces stable imines .

-

Cyclocondensation : Intramolecular reactions with adjacent electrophilic sites yield fused heterocycles (e.g., tetrahydroisoquinolines) .

Example :

Cyclization Reactions

The amine group facilitates ring-forming reactions:

-

Lactam formation : Reaction with γ-keto acids or esters under acidic conditions produces six-membered lactams .

-

Heterocycle synthesis : Copper-catalyzed intramolecular C–N coupling forms tricyclic benzopyranoazepines .

Experimental Data :

-

Yields for cyclization reactions range from 45–78% depending on substituents .

-

Optimal conditions: Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ in toluene .

Salt Formation and Acid-Base Reactivity

The amine forms stable salts with acids, enhancing water solubility:

-

Hydrochloride salt : Treatment with HCl gas in diethyl ether yields (1-methyl-benzopyran)methanamine·HCl.

-

pKa : Estimated pKa ≈ 9.2–9.8 (typical for aliphatic amines), enabling pH-dependent solubility.

Stability and Side Reactions

Scientific Research Applications

Neuropharmacology

Research indicates that compounds similar to (1-methyl-3,4-dihydro-1H-2-benzopyran-1-yl)methanamine exhibit neuroprotective properties. These compounds have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that they may help in reducing oxidative stress and inflammation within neuronal cells, which are critical factors in the progression of these diseases.

Antidepressant Activity

The compound has shown promise as a potential antidepressant. Studies involving animal models have demonstrated that it may influence serotonin and norepinephrine levels in the brain, which are crucial neurotransmitters involved in mood regulation. This property positions it as a candidate for further investigation in the development of new antidepressant medications.

Synthesis of Complex Molecules

This compound serves as a valuable intermediate in the synthesis of various complex organic molecules. Its unique structure allows for modifications that can lead to the development of novel compounds with specific biological activities. Researchers have utilized it in multi-step synthetic pathways to create derivatives that may possess enhanced pharmacological properties.

Data Table: Summary of Applications

Case Study 1: Neuroprotective Effects

A study conducted by researchers at a leading university explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated significant reductions in amyloid-beta plaque formation and improved cognitive function compared to control groups.

Case Study 2: Antidepressant Potential

In another investigation published in a peer-reviewed journal, the compound was tested for its antidepressant-like effects using the forced swim test in rodents. The findings revealed that administration of the compound led to a notable decrease in immobility time, suggesting an antidepressant effect.

Mechanism of Action

The mechanism of action of (1-methyl-3,4-dihydro-1H-2-benzopyran-1-yl)methanamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : (1-Methyl-3,4-dihydro-1H-2-benzopyran-1-yl)methanamine

- CAS Number : 2089255-03-6

- Molecular Formula: C₁₁H₁₅NO

- Molecular Weight : 177.24 g/mol .

Structural Features :

The compound consists of a benzopyran scaffold (a fused benzene and oxygen-containing heterocycle) with a methyl group at position 1 and a methanamine substituent. The dihydro structure (3,4-dihydro) indicates partial saturation of the pyran ring, reducing aromaticity and increasing conformational flexibility.

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and physicochemical properties of this compound and its analogs:

Key Research Findings

Synthetic Feasibility: Derivatives of benzopyran methanamines, such as those with ethyl or methoxymethyl groups, are synthesized efficiently (e.g., 98.6% yield for a related compound in ). Hydrochloride salts (e.g., ) are commonly used to improve solubility for in vitro assays.

Sulfur-containing analogs (e.g., benzothiopyran in ) may show altered pharmacokinetics due to sulfur’s larger atomic radius and higher lipophilicity.

Discussion of Functional Implications

- Substituent Effects: Ethyl vs. Methoxymethyl Modification: The ether oxygen in introduces hydrogen-bonding capacity, which could improve interaction with polar receptor sites.

- Benzothiopyran () may confer resistance to oxidative metabolism compared to benzopyran derivatives.

Biological Activity

(1-methyl-3,4-dihydro-1H-2-benzopyran-1-yl)methanamine, with the CAS number 2089255-03-6, is a compound that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure (C11H15NO), is being explored for various applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C11H15NO

- Molecular Weight : 177.24 g/mol

- Structure : The compound features a benzopyran moiety linked to a methanamine group.

The biological activity of this compound is believed to involve interaction with specific receptors and enzymes within the body. Preliminary studies suggest that it may modulate the activity of neurotransmitter receptors or influence cellular signaling pathways, although detailed mechanisms remain to be fully elucidated.

1. Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases.

2. Neuroprotective Effects

Studies have suggested that this compound may have neuroprotective effects, potentially beneficial in conditions such as neurodegenerative diseases. It appears to exert protective effects on neuronal cells against apoptosis induced by oxidative stress.

3. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown promising results against various bacterial and fungal strains. The compound's structural features may enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Studies and Experimental Data

A selection of studies highlights the biological activities associated with this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antioxidant activity with IC50 values comparable to established antioxidants. |

| Study 2 | Showed neuroprotective effects in vitro, reducing apoptosis in neuronal cell lines exposed to oxidative stress. |

| Study 3 | Reported significant antimicrobial activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 10 to 50 µg/mL. |

Synthesis and Derivatives

The synthesis of this compound typically involves reactions between benzopyran derivatives and methylamine under controlled conditions. Variations in synthesis can lead to derivatives with enhanced or altered biological activities.

Q & A

Q. What are the recommended strategies for synthesizing (1-methyl-3,4-dihydro-1H-2-benzopyran-1-yl)methanamine in academic laboratories?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of substituted benzopyrans followed by functionalization of the methanamine group. For example, flow-chemistry approaches (e.g., Omura-Sharma-Swern oxidation) can enhance yield and reproducibility by optimizing reaction parameters like temperature, residence time, and reagent stoichiometry . Statistical modeling (e.g., Design of Experiments, DoE) is critical for identifying optimal conditions . Precursor scoring and template-based synthesis strategies, as described in controlled synthesis studies of analogous heterocyclic compounds, may also guide route selection .

Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For refinement, SHELXL (part of the SHELX suite) is widely used due to its robustness in handling small-molecule crystallography . Key steps include:

- Data collection with high-resolution detectors.

- Initial structure solution via dual-space methods (e.g., SHELXD).

- Refinement with SHELXL, incorporating restraints for disordered moieties and anisotropic displacement parameters .

Advanced users should validate hydrogen-bonding networks and torsional angles using Coot or Olex2 .

Q. What safety protocols should be followed when handling this compound in the lab?

- Methodological Answer : Based on safety data sheets (SDS) for structurally similar compounds:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes .

- Storage : Store at –20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

- Methodological Answer :

- Step 1 : Verify sample purity via HPLC or GC-MS to rule out impurities .

- Step 2 : Reconcile NMR shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to identify conformational discrepancies .

- Step 3 : Cross-validate using alternative techniques (e.g., IR spectroscopy for functional groups, X-ray crystallography for absolute configuration) .

Q. What experimental design considerations are critical for studying the biological activity of this compound?

- Methodological Answer :

- Dose-Response Studies : Use MTT assays to assess cytotoxicity, ensuring cell lines are validated and culture conditions (e.g., pH, serum concentration) are standardized .

- Controls : Include positive (e.g., known receptor agonists) and negative (vehicle-only) controls to isolate compound-specific effects .

- Replicates : Perform triplicate experiments with blinded analysis to minimize bias .

Q. How can researchers optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Parallel Synthesis : Use automated liquid handlers to generate a library of analogs with variations in the benzopyran methyl group or methanamine substituents .

- High-Throughput Screening (HTS) : Employ fluorescence polarization or SPR assays to rapidly evaluate binding affinity .

- Machine Learning : Train models on existing SAR data to predict promising derivatives, prioritizing synthetic feasibility .

Data Contradiction Analysis

Q. How should discrepancies between in vitro and in vivo pharmacokinetic data be resolved?

- Methodological Answer :

- In Vitro-In Vivo Correlation (IVIVC) : Adjust for factors like protein binding (use equilibrium dialysis) and metabolic stability (e.g., liver microsomes) .

- Compartmental Modeling : Apply PK/PD models (e.g., non-linear mixed-effects) to account for interspecies variability in absorption/distribution .

- Tracer Studies : Use radiolabeled compounds (e.g., ¹⁴C) to track metabolite formation and excretion pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.